2-Nitro-4-(trifluoromethyl)phenylhydrazine

Description

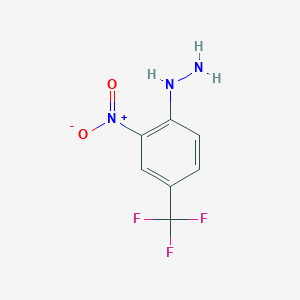

Structure

3D Structure

Properties

IUPAC Name |

[2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O2/c8-7(9,10)4-1-2-5(12-11)6(3-4)13(14)15/h1-3,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBJSMUUWDXKBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397130 | |

| Record name | 2-nitro-4-(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1513-50-4 | |

| Record name | 2-nitro-4-(trifluoromethyl)phenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-nitro-4-(trifluoromethyl)phenyl]hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylhydrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-4-(trifluoromethyl)phenylhydrazine, a key building block in modern medicinal chemistry. The document details its synthesis, reactivity, and applications, with a particular focus on its utility in the construction of complex heterocyclic scaffolds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical experimental protocols.

Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety for its ability to enhance these properties. This compound emerges as a critical reagent, combining the advantageous trifluoromethyl group with a versatile phenylhydrazine scaffold. The presence of the nitro group further modulates the reactivity of the aromatic ring and provides a handle for subsequent chemical transformations. This guide will delve into the essential chemical characteristics of this valuable compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its effective application in synthesis.

Physicochemical Properties

While a specific melting point for this compound is not widely reported, data from the closely related compound, 4-(Trifluoromethyl)phenylhydrazine, suggests a melting point in the range of 63-65 °C[1][2]. It is a solid at room temperature.[3] It is expected to have low solubility in water but good solubility in polar organic solvents.[1][4]

| Property | Value | Source |

| CAS Number | 1513-50-4 | [3][5] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [3][5] |

| Molecular Weight | 221.14 g/mol | [5] |

| Appearance | Solid | [3] |

| Melting Point | Estimated 63-65 °C (based on 4-(Trifluoromethyl)phenylhydrazine) | [1][2] |

| Solubility | Insoluble in water; Soluble in polar organic solvents. | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretches of the hydrazine group, the aromatic C-H stretches, the C=C stretching of the aromatic ring, and the characteristic symmetric and asymmetric stretches of the nitro group.[11][12][13]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (hydrazine) | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aromatic C=C Stretch | 1450-1600 |

| Asymmetric NO₂ Stretch | 1500-1560 |

| Symmetric NO₂ Stretch | 1335-1385 |

| C-F Stretch (trifluoromethyl) | 1000-1400 (multiple bands) |

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern would likely involve the loss of small neutral molecules such as NO₂, and fragments characteristic of the trifluoromethylphenyl group.[14][15][16][17]

Synthesis and Reactivity

The synthesis of this compound is a key aspect for its utilization. Understanding its reactivity is paramount for designing synthetic routes to target molecules.

Synthetic Protocol

A plausible and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a suitable precursor with hydrazine. A common starting material is 4-chloro-3-nitrobenzotrifluoride.

The precursor, 4-chloro-3-nitrobenzotrifluoride, can be synthesized by the nitration of 4-chlorobenzotrifluoride.[18]

-

Reaction: Nitration of 4-chlorobenzotrifluoride using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or ammonium nitrate with an ionic liquid catalyst.[18]

-

Rationale: The trifluoromethyl group is a meta-directing group, and the chloro group is an ortho, para-directing group. The nitration will predominantly occur at the position ortho to the chloro group and meta to the trifluoromethyl group, yielding the desired product.

The final step is the reaction of 4-chloro-3-nitrobenzotrifluoride with hydrazine hydrate.

-

Reaction: Nucleophilic aromatic substitution of the chlorine atom by the hydrazine.

-

Rationale: The presence of two strong electron-withdrawing groups (NO₂ and CF₃) activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by the nucleophilic hydrazine.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-chloro-3-nitrobenzotrifluoride

-

Hydrazine hydrate

-

Ethanol (or another suitable polar aprotic solvent)

-

Stirring apparatus

-

Reflux condenser

-

Standard glassware for reaction, workup, and purification

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzotrifluoride (1 equivalent) in ethanol.

-

Slowly add hydrazine hydrate (1.1-1.5 equivalents) to the solution at room temperature with stirring.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Dry the purified product under vacuum to obtain this compound as a solid.

Reactivity Profile and the Fischer Indole Synthesis

The hydrazine moiety in this compound is the primary center of its reactivity, most notably in the Fischer indole synthesis.[19][20][21][22]

The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces an indole from an arylhydrazine and an aldehyde or ketone.[20][22][23] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[20][20]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[20][22]

Experimental Protocol: Fischer Indole Synthesis of a 7-Nitro-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole

Materials:

-

This compound

-

Cyclohexanone

-

Glacial acetic acid (or another suitable acid catalyst like polyphosphoric acid)

-

Stirring apparatus

-

Reflux condenser

-

Standard glassware for reaction, workup, and purification

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid.

-

Heat the mixture to reflux with stirring for 2-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.

-

The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water to remove the acetic acid.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

-

Dry the purified product to obtain the 7-Nitro-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole.

}

Fischer Indole Synthesis Workflow

Applications in Drug Development and Medicinal Chemistry

This compound serves as a versatile building block for the synthesis of a wide array of bioactive molecules. The resulting indole structures are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[24][25][26]

The nitro and trifluoromethyl substituents on the indole ring, derived from the starting hydrazine, offer opportunities for further functionalization and for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds. The electron-withdrawing nature of these groups can influence the electron density of the indole ring system, affecting its interactions with biological targets.

}

Applications in Medicinal Chemistry

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed or inhaled.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant indole-containing scaffolds. Its synthesis is achievable through straightforward chemical transformations, and its reactivity, dominated by the hydrazine moiety, is well-suited for the renowned Fischer indole synthesis. The presence of both a nitro and a trifluoromethyl group provides unique electronic properties and opportunities for further chemical modification. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers in their pursuit of novel therapeutic agents.

References

-

Gholap, A. R., Toti, K. S., Shirazi, F., Kumari, R., & Bhat, M. K. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2664-2673. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

Devi, N., Kumar, N., Singh, A., Tripathi, V., Chauhan, L., & Yadav, A. K. (2025). Synthesis, Characterization and Docking studies of 2-Phenyl Indole derivatives as Antidepressant Agent. YMER, 24(2). [Link]

-

Al-Hussain, S. A., & El-Sayed, M. A. A. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(53), 33621-33646. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information for.... [Link]

-

SpectraBase. 1-[2-Nitro-4-(trifluoromethyl)phenyl]hydrazine. [Link]

-

ResearchGate. Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. [Link]

-

SpectraBase. 1-[2-Nitro-4-(trifluoromethyl)phenyl]hydrazine - Optional[1H NMR] - Spectrum. [Link]

-

Sci-Hub. Metal‐Free Synthesis of Indoles from Arylhydrazines and Nitroalkenes at Room Temperature. [Link]

- Google Patents. CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

-

SpectraBase. 1-[2-Nitro-4-(trifluoromethyl)phenyl]hydrazine. [Link]

- Google Patents. CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

PubMed Central. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. [Link]

- Google Patents. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.

-

YouTube. HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. [Link]

-

YouTube. HOW TO INTERPRET MASS SPECTROMETRY GRAPHS. [Link]

-

ResearchGate. Interpretation of Mass Spectra. [Link]

-

ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]

-

SpectraBase. Phenylhydrazine - Optional[FTIR] - Spectrum. [Link]

Sources

- 1. 4-(Trifluoromethyl)phenylhydrazine CAS#: 368-90-1 [m.chemicalbook.com]

- 2. 4-(Trifluoromethyl)phenylhydrazine 96 368-90-1 [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 4-(Trifluoromethyl)phenylhydrazine, 95% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. web.pdx.edu [web.pdx.edu]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. 2-Nitrophenylhydrazine(3034-19-3) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Nitrophenylhydrazine(3034-19-3) IR Spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]

- 19. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 21. jk-sci.com [jk-sci.com]

- 22. Fischer Indole Synthesis [organic-chemistry.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 25. ymerdigital.com [ymerdigital.com]

- 26. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylhydrazine: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-4-(trifluoromethyl)phenylhydrazine, identified by the CAS number 1513-50-4 , is a highly functionalized aromatic hydrazine derivative of significant interest in synthetic organic chemistry and drug discovery.[1] Its unique molecular architecture, featuring both a strongly electron-withdrawing nitro group and a trifluoromethyl group, imparts distinct reactivity and makes it a valuable building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, its critical application in the construction of indole scaffolds, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in a laboratory setting. These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1513-50-4 | [1] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [1] |

| Molecular Weight | 221.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

| InChI Key | WJBJSMUUWDXKBR-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)[O-])NN | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding aniline derivative, 2-nitro-4-(trifluoromethyl)aniline. The overall synthetic pathway involves diazotization of the primary amine followed by reduction of the resulting diazonium salt.

Sources

2-Nitro-4-(trifluoromethyl)phenylhydrazine molecular structure

An In-depth Technical Guide to the Molecular Structure of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, synthesis, and applications of this compound. This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly within the pharmaceutical and agrochemical sectors. Its unique structural arrangement, featuring two potent electron-withdrawing groups on a phenylhydrazine scaffold, imparts distinct chemical reactivity and makes it a valuable building block for modern drug discovery and material science. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction and Overview

This compound is an aromatic organic compound featuring a phenylhydrazine core substituted with a nitro group and a trifluoromethyl group. Its strategic importance lies in its function as a versatile precursor for synthesizing a wide array of heterocyclic compounds, such as indoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules. The presence of the trifluoromethyl moiety is particularly significant, as this group is known to enhance key drug properties like metabolic stability, lipophilicity, and binding affinity.

Table 1: Core Chemical Properties and Identifiers

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₃N₃O₂ | [1][2] |

| Molecular Weight | 221.14 g/mol | [1][3] |

| CAS Number | 1513-50-4 | [1] |

| Appearance | Orange Solid Crystalline | [4] |

| Melting Point | 64 - 67 °C | [4] |

| Purity | Typically ≥95.0% | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)[O-])NN | [1][2] |

| InChI Key | WJBJSMUUWDXKBR-UHFFFAOYSA-N | [1][3] |

Detailed Molecular Structure Analysis

The structure of this compound is defined by the interplay of its constituent functional groups, which dictates its chemical behavior and reactivity.

Aromatic Core and Substituent Effects

The molecule is built upon a benzene ring, making it an aromatic hydrazine. The substituents are positioned as follows:

-

Hydrazine Group (-NHNH₂): Located at position 1, this is the primary functional group that defines the compound as a hydrazine derivative. It is a key site for reactions such as condensation and cyclization.

-

Nitro Group (-NO₂): Positioned at C2 (ortho to the hydrazine), this is a powerful electron-withdrawing group. It deactivates the aromatic ring towards electrophilic substitution and significantly lowers the basicity of the hydrazine nitrogens.

-

Trifluoromethyl Group (-CF₃): Found at C4 (para to the hydrazine), this is another strong electron-withdrawing group, primarily through a powerful negative inductive effect (-I) due to the high electronegativity of the three fluorine atoms.

The combined electron-withdrawing nature of the nitro and trifluoromethyl groups renders the phenyl ring highly electron-deficient. This electronic profile is crucial for its utility in specific synthetic transformations.

Three-Dimensional Conformation and Stereochemistry

While the benzene ring is planar, the molecule as a whole is not. The nitrogen atoms of the hydrazine moiety are sp³-hybridized, leading to a non-planar geometry around them. Steric hindrance between the bulky ortho-nitro group and the hydrazine group can restrict free rotation, influencing the molecule's preferred conformation in solution and in the solid state.

Molecular Visualization

The 2D structure of the molecule highlights the arrangement of its functional groups.

Caption: General workflow for the synthesis of phenylhydrazines.

Step-by-Step Laboratory Protocol

-

Setup: A three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 2-Nitro-4-(trifluoromethyl)aniline and concentrated hydrochloric acid. The mixture is cooled to 0 °C in an ice-salt bath.

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the aniline suspension while maintaining the temperature between 0 and 5 °C. The reaction is stirred for an additional 30 minutes after the addition is complete.

-

Reduction: In a separate vessel, a solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C.

-

Addition: The cold diazonium salt solution is added slowly to the stannous chloride solution, ensuring the temperature does not rise above 10 °C.

-

Isolation: After stirring, the resulting precipitate (often a hydrochloride salt) is collected by vacuum filtration.

-

Purification: The crude product can be neutralized with a base (e.g., NaOH or NaHCO₃) to yield the free hydrazine, which is then filtered, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol/water may be performed for further purification.

Key Applications in Research and Development

The utility of this compound stems from its role as a precursor to complex molecular architectures.

-

Heterocyclic Synthesis: It is a primary reagent in the Fischer indole synthesis, reacting with ketones or aldehydes to form substituted indoles. These indole scaffolds are central to numerous pharmaceuticals, including anti-cancer agents and antivirals. [5]* Medicinal Chemistry: The trifluoromethyl group is a highly sought-after moiety in drug design. [6]Its inclusion can dramatically improve a drug candidate's pharmacokinetic profile. This makes this compound an attractive starting material for creating new therapeutic agents. [7]* Agrochemicals: Phenylhydrazine derivatives are used to synthesize herbicides and fungicides. [7]The specific substitution pattern of this molecule can be exploited to develop new crop protection agents with high efficacy.

-

Material Science: The compound can be used in the development of advanced materials, such as specialized polymers and coatings, where its chemical properties can enhance durability and resistance. [7]

Safety, Handling, and Storage

Due to its chemical nature, this compound must be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard Statement | Description | Source(s) |

| H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [4] |

| H315 | Causes skin irritation | [4][8] |

| H319 | Causes serious eye irritation | [4] |

| H332 | Harmful if inhaled | [1] |

| H335 | May cause respiratory irritation | [4] |

Handling and Personal Protective Equipment (PPE)

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [8]* Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. [4][9]* Avoid generating dust during handling.

-

Wash hands thoroughly after handling. [4]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area. [8]* Keep away from strong oxidizing agents and sources of ignition. [8][10]* Some related compounds are light and air-sensitive; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. [9]

Conclusion

This compound is a highly functionalized building block with significant value in organic synthesis. Its molecular structure, characterized by the presence of two strong electron-withdrawing groups, provides a unique platform for the construction of complex heterocyclic systems. A thorough understanding of its structure, reactivity, and safe handling procedures is essential for leveraging its full potential in the fields of drug discovery, agrochemical development, and material science.

References

-

PrepChem. (n.d.). Synthesis of 2-nitro-4-trifluoromethyl-N-formylphenylhydrazine. Retrieved from [Link]

-

PubChemLite. (n.d.). [2-nitro-4-(trifluoromethyl)phenyl]hydrazine (C7H6F3N3O2). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[2-Nitro-4-(trifluoromethyl)phenyl]hydrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[2-Nitro-4-(trifluoromethyl)phenyl]hydrazine - [1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted.

-

UB. (n.d.). 4-(Trifluoromethoxy)phenylhydrazine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - p-NITRO PHENYL HYDRAZINE 98.5% AR. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PubMed Central. Retrieved from [Link]

-

Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed Central. Retrieved from [Link]

-

Khan, I., et al. (2020). Overview of Phenylhydrazine‐Based Organic Transformations. ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Page loading... [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escales | Virtual tour generated by Panotour [ub.edu]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

This compound is a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science. Its unique trifluoromethyl and nitro substitutions on the phenyl ring make it a valuable precursor for creating novel molecules with specific biological activities or material properties. The nitro group, for instance, is a key feature in many anticancer, antitubercular, and antiparasitic agents.[1] This guide provides a comprehensive overview of the primary synthesis pathway for this important compound, detailing the underlying mechanisms, experimental protocols, and critical safety considerations. Phenylhydrazines, in general, are instrumental in the preparation of indoles via the Fischer indole synthesis, which are foundational structures in numerous dyes and pharmaceuticals.[2]

Core Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound is a two-step process commencing from 2-nitro-4-(trifluoromethyl)aniline. This pathway involves:

-

Diazotization: The conversion of the primary aromatic amine (2-nitro-4-(trifluoromethyl)aniline) into a diazonium salt.

-

Reduction: The subsequent reduction of the diazonium salt to the desired phenylhydrazine.

Caption: Overall synthesis pathway for this compound.

Part 1: Diazotization of 2-Nitro-4-(trifluoromethyl)aniline

The initial step in the synthesis is the diazotization of 2-nitro-4-(trifluoromethyl)aniline. This reaction converts the primary amino group into a diazonium group (-N₂⁺), which is an excellent leaving group, facilitating the subsequent reduction.[3]

Reaction Mechanism

The diazotization reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[4][5] The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).[6] The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable aryl diazonium salt.[5][6]

Caption: Mechanism of diazotization of an aromatic amine.

Experimental Protocol: Diazotization

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-nitro-4-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

-

Cooling: Cool the mixture to 0-5 °C in an ice-salt bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the unstable diazonium salt.[7]

-

Nitrite Addition: Prepare a solution of sodium nitrite in water and cool it to 0-5 °C. Add this solution dropwise to the aniline solution while maintaining vigorous stirring and ensuring the temperature does not exceed 5 °C.[8]

-

Reaction Monitoring: After the complete addition of the sodium nitrite solution, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the reaction goes to completion. The presence of excess nitrous acid can be checked with starch-iodide paper (a blue-black color indicates excess nitrous acid) and can be quenched by the addition of a small amount of urea or sulfamic acid.[8][9]

Part 2: Reduction of the Diazonium Salt

The second and final step is the reduction of the 2-nitro-4-(trifluoromethyl)benzenediazonium salt to this compound. Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages.

Common Reducing Agents and Their Mechanisms

| Reducing Agent | Mechanism and Key Considerations |

| Sodium Sulfite (Na₂SO₃) | This is a widely used and cost-effective method. The reaction proceeds through the formation of a diazosulfonate intermediate, which is then further reduced and hydrolyzed to the hydrazine.[10][11] The pH of the reaction medium is a critical parameter to control.[12] |

| Stannous Chloride (SnCl₂) | A powerful reducing agent that provides good yields. The reaction is typically carried out in a highly acidic medium, such as concentrated hydrochloric acid.[13] A significant drawback is the generation of tin-containing waste, which presents environmental concerns. |

| Sodium Dithionite (Na₂S₂O₄) | An inexpensive and safe alternative to stannous chloride that can be used for the reduction of aromatic nitro and diazonium compounds.[14][15] |

| Triphenylphosphine (PPh₃) | This reagent offers a metal-free reduction pathway. The diazonium salt reacts with triphenylphosphine to form a phosphonium salt intermediate, which is then hydrolyzed under acidic conditions to yield the aryl hydrazine.[16] |

| Ascorbic Acid (Vitamin C) | A "green" and heavy-metal-free reducing agent. The reaction is performed in an aqueous medium, making it an environmentally friendly option.[17] |

Experimental Protocol: Reduction with Sodium Sulfite

-

Preparation of Reducing Solution: In a separate flask, prepare a solution of sodium sulfite in water. Cool this solution in an ice bath.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared in Part 1 to the sodium sulfite solution. The temperature should be carefully controlled and maintained below 10 °C during the addition.

-

Reduction and Hydrolysis: After the addition is complete, the reaction mixture is typically stirred for a period at a controlled temperature to ensure the complete formation of the intermediate. Subsequently, the mixture is acidified (e.g., with hydrochloric acid) and heated to hydrolyze the intermediate and form the phenylhydrazine hydrochloride salt.[18]

-

Isolation and Purification: The precipitated this compound hydrochloride is collected by filtration, washed with a small amount of cold water, and dried. The free base can be obtained by treating the hydrochloride salt with a base, followed by extraction with an organic solvent and subsequent purification, for instance, by column chromatography.[19]

Safety Considerations: Handling Diazonium Salts

Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[7] Therefore, it is imperative to adhere to strict safety protocols:

-

In-situ Use: Diazonium salts should be prepared and used in-situ without isolation whenever possible.[3]

-

Temperature Control: Maintain low temperatures (typically 0-5 °C) throughout the diazotization reaction and subsequent handling of the diazonium salt solution.[7][20]

-

Avoid Friction and Shock: Do not subject solid diazonium salts to friction or shock.[7] Use plastic or rubber spatulas instead of metal ones.[20]

-

Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid the presence of excess nitrous acid, which can contribute to instability.[9][20]

-

Quenching: Any unreacted diazonium salt should be quenched before workup or disposal. Common quenching agents include urea and sulfamic acid.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.[2][21] Work in a well-ventilated fume hood.[2]

Applications in Drug Discovery and Beyond

This compound is a valuable intermediate in the synthesis of various biologically active molecules. For instance, hydrazones derived from trifluoromethyl-substituted benzohydrazides have shown potential as inhibitors of acetyl- and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease.[22] Furthermore, phenylhydrazines are key precursors in the Fischer indole synthesis, a fundamental reaction for constructing the indole scaffold found in a vast number of pharmaceuticals. The presence of the trifluoromethyl group can enhance the metabolic stability and lipophilicity of drug candidates, making this particular phenylhydrazine an attractive starting material for drug discovery programs.[22] Beyond pharmaceuticals, this compound can be used in the synthesis of dyes and other specialized organic materials.

References

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Retrieved from [Link]

-

Black, G. P., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 6643–6646. [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 19(9), 1145-1152. [Link]

-

NPTEL. (n.d.). Lecture 16 : Aromatic Diazonium Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Aryl Diazonium Salts. Retrieved from [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitro-4-trifluoromethyl-N-formylphenylhydrazine. Retrieved from [Link]

-

Britton, J., et al. (2016). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. ResearchGate. [Link]

-

Reaxys. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

Rollas, S. (2009). Reduction of aromatic and heteroaromatic azo compounds with hydrazine hydrate. Marmara Pharmaceutical Journal, 14(1), 41-46. [Link]

-

Docplayer. (n.d.). Experiment Eight. Reduction of Azo dye. Retrieved from [Link]

- Google Patents. (n.d.). CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol.

- Google Patents. (n.d.). CN101157635A - Method for preparing 2-nitro phenylhydrazine.

-

Organic Syntheses. (n.d.). PHENYLHYDRAZINE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-nitrophenylhydrazine. Retrieved from [Link]

- Google Patents. (n.d.). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

- Google Patents. (n.d.). WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine.

-

Noroozi-Pesyan, N., Khalafy, J., & Malekpoor, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. [Link]

- Google Patents. (n.d.). EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.

-

Booth, R. J., & Hodges, J. C. (1997). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). Tetrahedron Letters, 38(20), 3577-3580. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Chemical Synthesis: Understanding 2-Nitrophenylhydrazine Hydrochloride and Its Applications. Retrieved from [Link]

-

Zarei, M., et al. (2018). Arene diazonium saccharin intermediates: a greener and cost-effective alternative method for the preparation of aryl iodide. ResearchGate. [Link]

-

Organic Syntheses. (n.d.). 5-AMINO-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE. Retrieved from [Link]

-

Abdullahi, M., et al. (2022). Solvent-free synthesis of polymethoxy and dichloro p-nitrophenyl hydrazones. Drug Discovery, 16(38), e1dd1807. [Link]

- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 933. [Link]

-

MDPI. (n.d.). Special Issue : Nitro Group Containing Drugs. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101781174A - Improved method for synthesizing m-trifluoromethyl phenol - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. archive.nptel.ac.in [archive.nptel.ac.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CN101157635A - Method for preparing 2-nitro phenylhydrazine - Google Patents [patents.google.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. 2-Nitrophenylhydrazine synthesis - chemicalbook [chemicalbook.com]

- 20. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 21. fishersci.com [fishersci.com]

- 22. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 2-Nitro-4-(trifluoromethyl)phenylhydrazine: Unveiling Molecular Structure and Purity

This in-depth technical guide provides a comprehensive analysis of the spectral data for the key chemical intermediate, 2-Nitro-4-(trifluoromethyl)phenylhydrazine. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its spectroscopic characteristics for identification, purity assessment, and quality control. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule.

Introduction

This compound is a vital building block in synthetic organic chemistry, particularly in the pharmaceutical industry for the synthesis of various heterocyclic compounds with potential biological activities. Its molecular structure, featuring a nitro group and a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that can be effectively probed by various spectroscopic techniques. Accurate interpretation of its spectral data is paramount for confirming its identity and ensuring the purity of starting materials in complex synthetic pathways.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The strategic placement of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the electron-donating hydrazine (-NHNH₂) moiety, creates a distinct electronic environment that governs its reactivity and is reflected in its spectroscopic signatures.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the hydrazine protons. Commercially available ¹H NMR data for this compound was acquired in DMSO-d₆ on a 500 MHz spectrometer[1][2].

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.5 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.5-7.8 | dd | 1H | Ar-H (ortho to CF₃) |

| ~7.0-7.3 | d | 1H | Ar-H (meta to both) |

| ~9.0-9.5 | s (broad) | 1H | -NH- |

| ~4.5-5.0 | s (broad) | 2H | -NH₂ |

Interpretation and Causality:

-

Aromatic Protons: The electron-withdrawing nature of the nitro and trifluoromethyl groups deshields the aromatic protons, causing them to resonate at a lower field (higher ppm). The proton ortho to the strongly withdrawing nitro group is expected to be the most deshielded. The coupling patterns (doublet, doublet of doublets) arise from spin-spin coupling with neighboring protons.

-

Hydrazine Protons: The chemical shifts of the -NH and -NH₂ protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad signals due to quadrupole broadening and chemical exchange. In a polar aprotic solvent like DMSO-d₆, hydrogen bonding can lead to a downfield shift.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145-150 | C-NO₂ |

| ~140-145 | C-NHNH₂ |

| ~120-135 | C-CF₃ (quartet due to C-F coupling) |

| ~115-130 | Aromatic CH carbons |

| ~120-125 | CF₃ (quartet, ¹JCF ≈ 270-280 Hz) |

Interpretation and Causality:

-

Substituted Carbons: The carbons directly attached to the electron-withdrawing nitro and hydrazine groups will be significantly deshielded. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

Aromatic CH Carbons: The remaining aromatic carbons will resonate in the typical aromatic region, with their specific shifts influenced by the electronic effects of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to N-H, N-O, and C-F vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H stretch | Hydrazine (-NHNH₂) |

| 1500-1550 and 1300-1350 | Asymmetric and symmetric N-O stretch | Nitro (-NO₂) |

| 1100-1300 | C-F stretch | Trifluoromethyl (-CF₃) |

| 1600-1620 | C=C stretch | Aromatic ring |

| 3000-3100 | C-H stretch | Aromatic C-H |

Interpretation and Causality:

-

Hydrazine Group: The N-H stretching vibrations of the hydrazine group are expected in the 3300-3400 cm⁻¹ region. The presence of two bands in this region would be indicative of the primary amine (-NH₂).

-

Nitro Group: The strong electron-withdrawing nitro group exhibits characteristic asymmetric and symmetric stretching vibrations. These are typically strong and sharp absorptions.

-

Trifluoromethyl Group: The C-F stretching vibrations of the trifluoromethyl group give rise to strong absorption bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. A GC-MS spectrum for this compound is available[5].

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 221 | Molecular ion (M⁺) |

| 204 | [M-NH₃]⁺ |

| 175 | [M-NO₂]⁺ |

| 152 | [M-CF₃-H]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak at m/z 221 corresponds to the molecular weight of the compound (C₇H₆F₃N₃O₂).

-

Fragmentation Pattern: The fragmentation pattern will be dictated by the relative stability of the resulting fragments. Common fragmentation pathways include the loss of small neutral molecules like ammonia (-NH₃) and nitrogen dioxide (-NO₂), as well as the loss of the trifluoromethyl radical (-CF₃). The presence of these fragment ions provides strong evidence for the assigned structure.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Data Acquisition

Caption: General workflow for NMR data acquisition.

IR Data Acquisition (ATR)

Caption: General workflow for ATR-IR data acquisition.

MS Data Acquisition (GC-MS)

Caption: General workflow for GC-MS data acquisition.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. This guide has outlined the expected spectral features and provided a rationale for their interpretation based on the compound's molecular structure. By following standardized experimental protocols and understanding the principles behind these spectroscopic techniques, researchers can confidently verify the identity and purity of this important chemical intermediate, ensuring the integrity of their synthetic endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

- Balachandran, V., et al. (2014). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 594-606.

- Okhifo, A. O., et al. (2019). Synthesis and Antimicrobial Evaluation of Some Simple Phenylhydrazones. Journal of Chemical Society of Nigeria, 44(2).

-

SpectraBase. (n.d.). 1-[2-Nitro-4-(trifluoromethyl)phenyl]hydrazine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[2-Nitro-4-(trifluoromethyl)phenyl]hydrazine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-[2-Nitro-4-(trifluoromethyl)phenyl]hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). (4-Nitrophenyl)hydrazine. Retrieved from [Link]

-

YouTube. (2017, February 17). Lec3 - Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

A Technical Guide to the Safe Handling of 2-Nitro-4-(trifluoromethyl)phenylhydrazine for Research and Development Professionals

This document provides a comprehensive technical guide on the safe handling, storage, and emergency management of 2-Nitro-4-(trifluoromethyl)phenylhydrazine. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind safety protocols, ensuring a deep, actionable understanding of the risks involved. By integrating established safety data with practical, field-proven insights, this whitepaper aims to create a self-validating system of safety for all personnel working with this compound.

Compound Profile and Physicochemical Properties

This compound is a substituted phenylhydrazine derivative. The presence of the nitro (-NO2) and trifluoromethyl (-CF3) groups significantly influences its reactivity and toxicological profile. These electron-withdrawing groups make the compound a valuable intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients.[1][2] However, the hydrazine moiety and the aromatic nitro group also confer significant health hazards that necessitate stringent handling protocols.

| Property | Value | Source(s) |

| CAS Number | 1513-50-4 | [3] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [3] |

| Molecular Weight | 221.14 g/mol | [3] |

| Physical State | Solid, Crystalline | [4] |

| Appearance | Orange | [4] |

| Melting Point | 64 - 67 °C | [4] |

Hazard Identification and GHS Classification

Understanding the specific hazards is the cornerstone of safe laboratory practice. This compound is classified as hazardous under the Globally Harmonized System (GHS).[3] Furthermore, the broader class of hydrazines and aromatic nitro compounds carries inherent risks, including potential carcinogenicity and reactivity.[5][6]

| Hazard Class | Category | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin | H312 |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled | H331 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |

Source: GHS classifications are based on data for this compound and closely related analogs.[3][4][7]

Expert Insight: The primary routes of exposure are inhalation of dust, dermal contact, and ingestion.[8] The toxicity profile indicates that even single exposures can cause significant irritation to the respiratory system and damage upon absorption through the skin.[3][4] Chronic exposure to related hydrazine compounds has been linked to damage to the liver, kidneys, blood, and nervous system, and they are often treated as suspected carcinogens.[6][8][9]

The Hierarchy of Controls: A Proactive Safety Framework

Effective risk management follows the hierarchy of controls, prioritizing systemic solutions over reliance on personal protective equipment alone.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls (First Line of Defense)

The primary method for controlling exposure is to physically isolate the researcher from the chemical.

-

Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[5][10][11] This is non-negotiable, as it directly addresses the significant inhalation hazard.

-

Safety Shower and Eyewash Station: An approved and recently tested emergency eyewash and safety shower must be immediately accessible in the work area.[8][10] Proximity is critical for mitigating accidental exposures effectively.

-

Glove Box: For handling larger quantities or for procedures with a high potential for aerosolization, the use of a glove box under an inert atmosphere should be considered to provide an even higher level of containment.[8]

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.

-

Standard Operating Procedures (SOPs): A detailed, lab-specific SOP for working with this compound must be written and approved. All personnel must read the SOP and document their training.[5]

-

Training: Personnel must be trained on the specific hazards of this compound, the contents of this guide, the location and use of safety equipment, and emergency procedures before beginning any work.[10][12]

-

Restricted Access: The areas where this compound is used and stored should be clearly marked with hazard signage, and access should be limited to authorized and trained personnel.

-

Do Not Work Alone: A "buddy system" should be enforced. Never work with highly hazardous materials like this one when you are alone in the laboratory.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Hand Protection: Wear compatible chemical-resistant gloves. Nitrile gloves are generally recommended for incidental contact, but it is crucial to consult the glove manufacturer's resistance guide for suitability with substituted hydrazines.[5][8] Always inspect gloves before use and replace them immediately if they are contaminated or damaged.

-

Eye and Face Protection: At a minimum, chemical splash goggles meeting ANSI Z87.1 standards are required.[10] When there is a significant risk of splashing, a face shield should be worn over the safety goggles.[5]

-

Skin and Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes are mandatory to prevent skin contact.[8][10]

Standard Operating Procedures for Handling and Storage

Adherence to methodical procedures is essential for minimizing risk during routine laboratory operations.

Safe Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is on and functioning correctly. Clear the workspace of any unnecessary items. Confirm the locations of the nearest eyewash station, safety shower, and spill kit. Don all required PPE.

-

Weighing and Transfer: Conduct all weighing and transfers on a disposable work surface (e.g., chemical-absorbent liner) inside the fume hood to contain any minor spills. Use spark-proof tools if transferring large quantities of any flammable solvent.[8]

-

Container Management: Keep containers of this compound tightly closed when not in use.[8] When transferring, do so carefully to avoid generating dust or splashing.

-

Post-Handling: After handling, decontaminate the work surface and any equipment used. Carefully remove gloves and dispose of them in the designated hazardous waste container. Wash hands thoroughly with soap and water.[5][11]

Storage Requirements

Improper storage is a common source of laboratory incidents. This compound must be stored with careful consideration of its reactivity and toxicity.

-

Location: Store in a cool, dry, dark, and well-ventilated area designated for toxic and reactive chemicals.[10]

-

Segregation: Isolate from incompatible materials, particularly strong oxidizing agents, acids, and moisture.[6][8][11]

-

Security: The storage location should be locked or otherwise secured to prevent access by unauthorized personnel.[3]

-

Container Integrity: Ensure containers are in good condition, properly sealed, and clearly labeled with the full chemical name and appropriate hazard warnings.[10]

Emergency Response Protocols

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected area with copious amounts of water for at least 15 minutes, using the safety shower if the exposure is extensive.[8][13] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station, holding the eyelids open.[8][13] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air at once.[8] If breathing is difficult or has stopped, trained personnel should provide artificial respiration (avoid mouth-to-mouth resuscitation) and oxygen if available.[8][14] Seek immediate medical attention.

-

Ingestion: DO NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spills and Leaks

The response to a spill depends critically on its size and location.

Caption: Decision workflow for responding to a chemical spill.

-

Minor Spill (Inside a Fume Hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite, dry sand, or a chemical spill pillow.[15]

-

Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

-

Wipe down the spill area with a suitable decontaminating solution, followed by soap and water.

-

Package all contaminated materials (gloves, wipes, etc.) as hazardous waste.

-

-

Major Spill (Outside a Fume Hood or a Large Volume):

-

Evacuate the laboratory immediately.[10]

-

Alert others to evacuate and close the laboratory doors.

-

If the spill is flammable, turn off all ignition sources if it is safe to do so.[8]

-

Contact your institution's Environmental Health & Safety (EH&S) department and/or emergency services.[5][13]

-

Do not attempt to clean up the spill yourself. Await the arrival of a trained hazardous materials response team.

-

Waste Disposal

Chemical waste from this compound must be handled as hazardous waste.

-

Segregation: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

-

Disposal: Never dispose of this chemical down the drain.[6] All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[16] This typically involves incineration at a licensed facility.

References

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Risk Management & Safety. [Link]

-

Jackson, D. A. (2016). Best Practices: Emergency Medical Management to Hydrazine Exposure. CORE Scholar. [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. [Link]

-

The Brückner Research Group. (n.d.). CB-LSOP-Hydrazines. University of Connecticut. [Link]

-

Simpson, D. K. (1986). Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitro-4-trifluoromethyl-N-formylphenylhydrazine. [Link]

-

Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. [Link]

-

Malík, I., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PMC - PubMed Central. [Link]

-

New Jersey Department of Health. (n.d.). Common Name: PHENYLHYDRAZINE HAZARD SUMMARY. [Link]

- Google Patents. (2012). CN102659620A - Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

- Google Patents. (2008). CN101157635A - Method for preparing 2-nitro phenylhydrazine.

-

Shimizu, M., & Hiyama, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

PubChem. (n.d.). m-(Trifluoromethyl)nitrobenzene. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydrazine, 95%. [Link]

Sources

- 1. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. ehs.unm.edu [ehs.unm.edu]

- 6. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 9. actylislab.com [actylislab.com]

- 10. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 11. fishersci.com [fishersci.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. safety.fsu.edu [safety.fsu.edu]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. nj.gov [nj.gov]

- 16. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Putative Mechanisms of Action of 2-Nitro-4-(trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive analysis of the potential mechanisms of action for the synthetic compound 2-Nitro-4-(trifluoromethyl)phenylhydrazine. While direct, conclusive studies on its specific biological targets remain to be fully elucidated, this document synthesizes existing knowledge on the bioactivity of its constituent functional groups—the phenylhydrazine core, the nitro group, and the trifluoromethyl moiety—to propose several plausible mechanistic pathways. By examining the established activities of structurally related molecules, this guide provides a foundational framework for researchers and drug development professionals to design and execute targeted investigations into the therapeutic and toxicological profile of this compound. The proposed mechanisms include cyclooxygenase (COX) inhibition, radical-mediated cellular damage, covalent enzyme inactivation, and interference with key neurological enzymes. Detailed experimental workflows are presented to systematically test these hypotheses and pave the way for a definitive understanding of its molecular interactions.

Introduction and Physicochemical Properties

This compound is a substituted aromatic hydrazine with the molecular formula C₇H₆F₃N₃O₂. The strategic placement of a nitro group at the 2-position and a trifluoromethyl group at the 4-position of the phenyl ring significantly influences its electronic properties and, consequently, its potential biological activity. The hydrazine functional group is a known nucleophile and a precursor to reactive radical species, while the nitro and trifluoromethyl groups are strong electron-withdrawing moieties that can modulate the reactivity of the entire molecule and its interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1513-50-4 | [1] |

| Molecular Weight | 221.14 g/mol | [1] |

| Molecular Formula | C₇H₆F₃N₃O₂ | [1] |

| Predicted pKa | 2.90 ± 0.27 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Topological Polar Surface Area | 83.9 Ų | [1] |

Proposed Mechanisms of Action

The unique combination of functional groups in this compound suggests several potential, non-mutually exclusive mechanisms of action. These are based on the known biological activities of phenylhydrazine and its derivatives, as well as compounds containing nitro and trifluoromethyl groups.

Inhibition of Prostaglandin Synthesis via Cyclooxygenase (COX) Inhibition

A plausible mechanism of action for this compound is the inhibition of cyclooxygenase (COX) enzymes, a characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). The structurally related compound, 2-nitrophenylhydrazine, has been reported to exhibit anti-inflammatory properties consistent with NSAID activity[2]. The primary mechanism of NSAIDs is the inhibition of prostaglandin synthesis[2]. Prostaglandins are lipid signaling molecules involved in inflammation, pain, and fever[2]. By blocking the active site of COX enzymes, this compound could prevent the conversion of arachidonic acid to prostaglandins, thereby exerting anti-inflammatory effects.

Caption: Proposed inhibition of prostaglandin synthesis by this compound.

Generation of Reactive Radicals

Hydrazine derivatives are known to act as precursors for C-centered radicals, and this reactivity is implicated in the mechanism of action of some hydrazide drugs like isoniazid[3]. Phenylhydrazine itself can undergo oxidation to form aryl radicals[4]. These highly reactive species can then interact with and damage a wide range of biological macromolecules, including lipids, proteins, and nucleic acids, leading to cellular dysfunction and cytotoxicity. The electron-withdrawing nitro and trifluoromethyl groups on the phenyl ring of this compound could influence the stability and reactivity of the generated radicals.

Caption: Putative mechanism of radical-mediated cellular damage.

Covalent Enzyme Inhibition via the Nitro Group

Recent studies have highlighted the ability of the nitro group to act as a "masked electrophile" for covalent enzyme inhibition. This mechanism involves the activation of the nitro group to its nitronic acid tautomer within the enzyme's active site, followed by a nucleophilic attack from a nearby residue, such as cysteine, to form a stable covalent adduct. This irreversible inhibition could be highly specific, depending on the architecture of the target enzyme's active site. The presence of the nitro group in this compound makes this a viable, yet unexplored, potential mechanism of action.

Caption: Hypothetical covalent inhibition of a target enzyme.

Inhibition of Neurologically Active Enzymes

Derivatives of phenylhydrazine have been shown to inhibit key enzymes in the nervous system. For instance, phenylhydrazine is an irreversible inhibitor of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine[5]. Furthermore, hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine[6]. Given these precedents, it is conceivable that this compound could exhibit inhibitory activity against one or more of these neurologically important enzymes.

Biological Activities of Related Phenylhydrazine Derivatives

| Compound/Derivative Class | Biological Activity | Target/Mechanism | Source |

| 2-Nitrophenylhydrazine | Anti-inflammatory | Putative NSAID activity (COX inhibition) | [2] |

| Phenylhydrazine | Hematotoxicity | Induces hemolytic anemia | [4] |

| Phenylhydrazine | Enzyme Inhibition | Irreversible inhibitor of monoamine oxidase | [5] |

| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Enzyme Inhibition | Inhibition of acetylcholinesterase and butyrylcholinesterase | [6] |

| Isoniazid (a hydrazide) | Antitubercular | Generation of reactive acyl radicals | [3] |

| Various Phenylhydrazine Derivatives | Pesticidal | Insecticidal, acaricidal, and nematicidal activity | [7][8] |

Proposed Experimental Workflow to Elucidate the Mechanism of Action

To systematically investigate the potential mechanisms of action of this compound, the following experimental workflow is proposed. This workflow is designed to progress from broad, high-throughput screening to more focused, mechanism-based assays.

Caption: A systematic workflow for elucidating the mechanism of action.

Step-by-Step Methodologies

Phase 1: Broad Spectrum Screening

-

Cell-Based Assays:

-

Culture relevant cell lines (e.g., macrophages for inflammation, neuronal cells for neuroactivity).

-

Treat cells with a concentration range of this compound.

-

Measure relevant phenotypic endpoints, such as cell viability (MTT assay), inflammatory cytokine release (ELISA), or neurotransmitter levels (HPLC).

-

-

Enzyme Inhibition Assays:

-

Utilize commercially available assay kits for key enzyme targets (e.g., COX-1/2, MAO-A/B, AChE, BuChE).

-

Perform initial screens at a single high concentration of the compound.

-

Follow up with dose-response curves for any observed inhibition to determine IC50 values.

-

Phase 2: Target Identification (for novel activities)

-

Affinity Chromatography:

-

Immobilize this compound on a solid support.

-

Incubate the affinity matrix with a cell lysate.

-

Elute bound proteins and identify them using mass spectrometry.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Treat intact cells or cell lysates with the compound.

-

Heat the samples across a range of temperatures.

-

Analyze protein aggregation by Western blot or mass spectrometry to identify proteins stabilized by compound binding.

-

Phase 3: Mechanism of Action Studies

-

Enzyme Kinetics:

-

For confirmed enzyme targets, perform kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or irreversible).

-

For time-dependent inhibition, determine the inactivation rate constants (k_inact and K_I).

-

-

Covalent Binding Studies:

-

Incubate the target protein with the compound.

-

Analyze the protein by mass spectrometry to identify any covalent modifications and map the binding site.

-

-

Electron Spin Resonance (ESR) Spectroscopy:

-

In the presence of a spin trap, incubate the compound under conditions that may promote oxidation (e.g., with a peroxidase and hydrogen peroxide).

-

Use ESR to detect the formation of any radical species.

-

Conclusion

This compound is a compound with significant potential for biological activity due to its unique chemical architecture. While its precise mechanism of action is not yet established, this guide has outlined several scientifically plausible pathways based on the known reactivity of its functional groups and the activities of related molecules. The proposed mechanisms—COX inhibition, radical generation, covalent enzyme modification, and neurological enzyme inhibition—provide a solid foundation for future research. The experimental workflow detailed herein offers a systematic and robust approach for researchers to definitively elucidate the molecular targets and mechanisms of action of this compound, which will be crucial for assessing its potential as a therapeutic agent or understanding its toxicological profile.

References

- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form

- Google Patents. (n.d.). US5367093A - Insecticidal phenylhydrazine derivatives.

- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Molecules.

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

- Google Patents. (n.d.). US6278022B1 - Process for the preparation of insecticidal phenylhydrazine derivatives.

- Hellerman, L., & Erwin, V. G. (1968). Inhibition of monoamine oxidase by substituted hydrazines. Journal of Biological Chemistry, 243(19), 5234–5243.

- The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. (2015). Journal of the American Chemical Society, 137(48), 15184–15187.

- Al-Labban, H. M. Y., Witwit, I. N., & Aljanaby, A. A. J. (2020). Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated. Research Journal of Pharmacy and Technology, 13(8), 3629-3633.

- Gali-Muhtasib, H., & El-Sabban, M. (2007). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 12(8), 1910-1939.

- Zangade, S., & Patil, P. (2022). Solvent-free synthesis of polymethoxy and dichloro p- nitrophenyl hydrazones. Drug Discovery, 16(36), 1-6.

- Li, L., Li, X., & Li, Y. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Analytical Chemistry, 95(4), 2234–2242.

- Google Patents. (n.d.). WO2021047978A1 - Process for the preparation of α-methyl-[4-(nitro)-2-(trifluoromethyl)]-benzyl nitrate.

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]